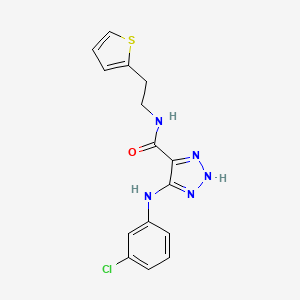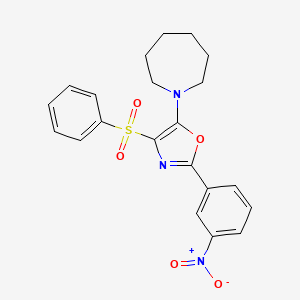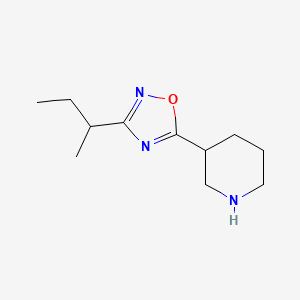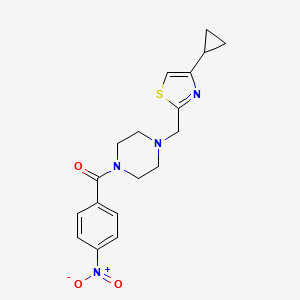
5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5OS and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Applications
Recent research has highlighted the reactivity and potential biological applications of 1,2,4-triazole derivatives. For instance, 1,2,4-triazole-3-thione derivatives have shown significant antioxidant and antiradical activities, with some synthesized derivatives being compared to biogenic amino acids such as cysteine for their biochemical benefits in radiation-exposed patients (А. G. Kaplaushenko, 2019). Additionally, the pharmacological significance of 1,2,4-triazole-containing scaffolds has been recognized for their applications against cancer cells and microbes, highlighting the versatility of this heterocyclic structure in drug discovery (Shima Nasri, M. Bayat, Khudaidad Kochia, 2021).
Bioactive Compound Synthesis
The utilization of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry underscores their importance in producing a wide range of agricultural and pharmaceutical products. These derivatives serve as key components in creating insecticides, fungicides, and various medical drugs, showcasing their role in enhancing agricultural productivity and addressing health-related issues (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).
Environmental and Material Science Applications
The synthesis and structural properties of novel substituted compounds, including those with triazole and thiophene derivatives, have implications beyond medicinal chemistry. These compounds find applications in materials science, environmental remediation, and as potential intermediates for further chemical synthesis, reflecting their broad utility across scientific disciplines (R. Issac, J. Tierney, 1996).
Antitubercular and Antibacterial Activity
Research on thiophene and triazole derivatives has also extended into the exploration of their antitubercular and antibacterial properties. These compounds, through structural modifications, have shown promising results against drug-resistant strains of tuberculosis and Staphylococcus aureus, respectively, indicating their potential as novel agents in combating infectious diseases (M. Asif, 2014); (Jie Li, Junwei Zhang, 2021).
Propiedades
IUPAC Name |
5-(3-chloroanilino)-N-(2-thiophen-2-ylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c16-10-3-1-4-11(9-10)18-14-13(19-21-20-14)15(22)17-7-6-12-5-2-8-23-12/h1-5,8-9H,6-7H2,(H,17,22)(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKODXPMVLGAPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)
![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)



![N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2811799.png)

![3-[1-(Phenylsulfonyl)-4-piperidyl]propanoic acid](/img/structure/B2811802.png)
![3-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2811803.png)


